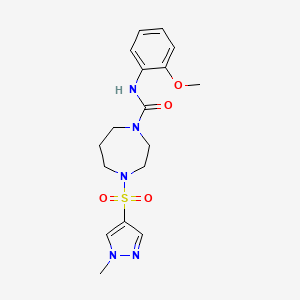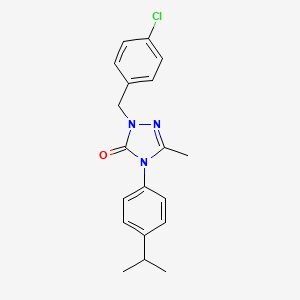![molecular formula C23H21BrFN5O2 B2530964 9-(4-bromophenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 876151-40-5](/img/structure/B2530964.png)
9-(4-bromophenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of the purine family, which is a class of heterocyclic aromatic organic compounds. It features a complex structure with multiple substituents, including a 4-bromophenyl group and a 4-fluorobenzyl group. This compound is structurally related to other purine derivatives that have been studied for their biological activities, such as anticonvulsant properties.
Synthesis Analysis
While the specific synthesis of 9-(4-bromophenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is not detailed in the provided papers, similar compounds have been synthesized and tested for their biological activities. For instance, paper discusses the synthesis of various substituted aryl and 6-alkylamino analogues of anticonvulsant purines, indicating that the synthesis of such compounds is feasible and can be tailored to produce derivatives with specific properties.
Molecular Structure Analysis
The molecular structure of purine derivatives is crucial in determining their biological activity. The presence of substituents like bromo and fluoro groups can significantly influence the binding affinity and efficacy of these compounds in biological systems. The title compound's structure is likely to be rigid due to the presence of the tetrahydropyrimido[2,1-f]purine core, which could affect its interaction with biological targets.
Chemical Reactions Analysis
Purine derivatives can undergo various chemical reactions, including substitutions, additions, and eliminations, depending on the functional groups present. The bromo and fluoro substituents in the title compound may participate in halogen bonding, which can be a key factor in the compound's biological interactions and stability, as seen in paper where Br⋯O halogen bonds are mentioned.
Physical and Chemical Properties Analysis
The physical and chemical properties of the title compound, such as solubility, melting point, and stability, would be influenced by its molecular structure. The presence of halogen substituents could affect its lipophilicity, which in turn could influence its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. The intra- and intermolecular hydrogen bonding, as seen in paper , could also impact the compound's solubility and crystalline structure.
Applications De Recherche Scientifique
Multitarget Drugs for Neurodegenerative Diseases
Compounds similar to 9-(4-bromophenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione have been studied as multitarget drugs for treating neurodegenerative diseases. For instance, tetrahydropyrazino[2,1-f]purinediones, which are structurally related, have been shown to act as dual-target adenosine receptor antagonists and monoamine oxidase inhibitors, beneficial for symptomatic and possibly disease-modifying treatment of neurodegenerative disorders (Brunschweiger et al., 2014), (Koch et al., 2013).
Novel Ligands for Neurodegenerative Diseases
N9-Benzyl-substituted derivatives based on a xanthine core, which are structurally related to the compound , have been developed as dual-target-directed ligands combining A2A adenosine receptor antagonistic activity with monoamine oxidase B inhibition. These compounds are considered potential therapeutics for neurodegenerative diseases, particularly Parkinson's disease (Załuski et al., 2019).
Antiinflammatory Activity
Related structures like 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-diones have demonstrated antiinflammatory activity, highlighting their potential in chronic inflammation treatment. This activity is similar to that of naproxen, without the associated side effects, thus indicating a promising therapeutic profile (Kaminski et al., 1989).
Propriétés
IUPAC Name |
9-(4-bromophenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrFN5O2/c1-14-11-28(18-9-5-16(24)6-10-18)22-26-20-19(29(22)12-14)21(31)30(23(32)27(20)2)13-15-3-7-17(25)8-4-15/h3-10,14H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQVQMYSKWLQMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)F)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-[[3-Ethoxycarbonyl-4-methyl-5-(methylcarbamoyl)thiophen-2-yl]amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2530884.png)

![1-(tert-butyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2530887.png)
![2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2530890.png)

![1-(2,5-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2530896.png)


![2-[(2-Cyclopropylphenyl)methyl-prop-2-ynylamino]acetic acid](/img/structure/B2530900.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2530901.png)


